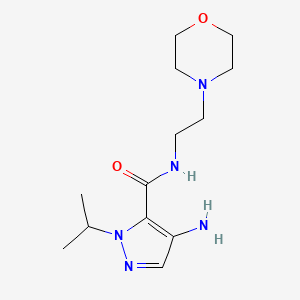![molecular formula C9H6ClN3O3S B2558500 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine CAS No. 339104-65-3](/img/structure/B2558500.png)
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The C-5 atom can undergo electrophilic substitution, while the C-2 atom is suitable for nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, and antitumor properties. Some synthesized thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .
Scientific Research Applications
Role in Drug Repurposing and Disease Management
Nitazoxanide, a compound related to the thiazole class, demonstrates the versatility of thiazole derivatives in medical applications. It is an orally active drug used for various infectious conditions, showing antiprotozoal, anthelmintic, and antiviral activities. Its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, parasites, and certain viruses highlights the potential of thiazole derivatives in treating infectious diseases, including cryptosporidiosis, hepatitis B and C, ovarian cancer, viral infections, and Helicobacter infections. The compound's mechanism involves interference with pyruvate-ferredoxin oxidoreductase (PFOR), crucial in anaerobic energy metabolism, suggesting potential research applications in understanding microbial pathogenesis and developing new antimicrobial strategies (Bharti et al., 2021).
Future Directions
properties
IUPAC Name |
2-chloro-5-[(3-nitropyridin-2-yl)oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-9-12-4-6(17-9)5-16-8-7(13(14)15)2-1-3-11-8/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNAGWBPUBTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
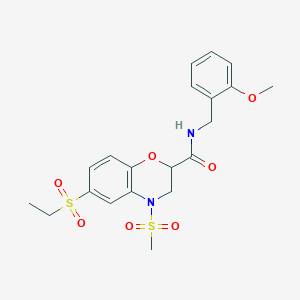
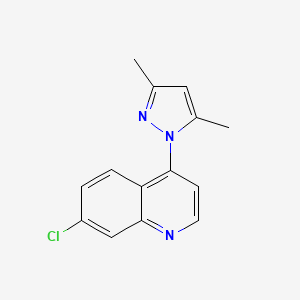
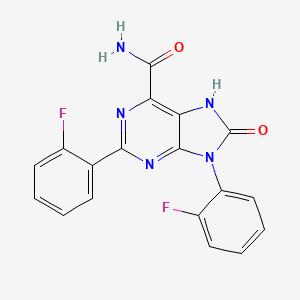
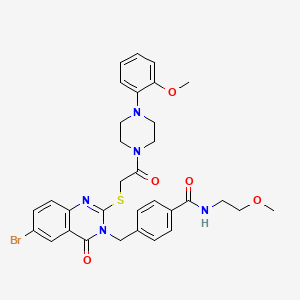
![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)

![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)
